Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction or its modifications. This compound features a tetrahydropyrimidine core substituted with a 4-ethoxyphenyl group at position 4, an ethyl carboxylate ester at position 5, and a piperazinylmethyl moiety at position 6 bearing a pyridin-2-yl group. The ethoxy substituent enhances lipophilicity, while the pyridinylpiperazine group introduces hydrogen-bonding and π-π stacking capabilities, critical for receptor interactions.
Properties
IUPAC Name |
ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-3-33-19-10-8-18(9-11-19)23-22(24(31)34-4-2)20(27-25(32)28-23)17-29-13-15-30(16-14-29)21-7-5-6-12-26-21/h5-12,23H,3-4,13-17H2,1-2H3,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEGINKNJUCQOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=N4)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a tetrahydropyrimidine core with various substituents that contribute to its biological activity. The ethoxyphenyl group and the piperazine moiety are significant contributors to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives of tetrahydropyrimidines have shown promising results against various cancer cell lines. The mechanism often involves inhibition of specific kinases associated with tumor growth and survival.
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 5.0 | PI3K inhibition |
| Compound B | Lung Cancer | 10.0 | Apoptosis induction |
| Ethyl 4-(4-ethoxyphenyl)-2-oxo... | Prostate Cancer | TBD | TBD |
Neuropharmacological Effects
The piperazine component in ethyl 4-(4-ethoxyphenyl)-2-oxo... suggests potential neuropharmacological effects. Compounds with piperazine rings have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
Case Study: Neuroprotective Effects
A study involving a related compound demonstrated neuroprotective effects in models of neurodegeneration by reducing oxidative stress and apoptosis in neuronal cells. This suggests that ethyl 4-(4-ethoxyphenyl)-2-oxo... may also exert similar protective effects.
The biological activity of this compound is likely mediated through several mechanisms:
- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting kinases such as PI3K and AKT, which are crucial for cell survival and proliferation.
- Apoptotic Pathways : Induction of apoptosis has been noted in various studies, indicating that this compound may promote programmed cell death in cancer cells.
- Neurotransmitter Modulation : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, which could lead to anxiolytic or antidepressant effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Pharmacological Variations
Key structural analogs differ in substituents at positions 4, 5, and 6 of the DHPM core, which modulate physicochemical properties and bioactivity.
Key Observations:
- Lipophilicity (logP): The target compound’s logP (~3.1) aligns with analogs bearing aromatic substituents (e.g., pyridinylpiperazine or chlorophenyl groups), enhancing membrane permeability compared to polar analogs like hydroxyl- or cyanophenyl derivatives .
- Bioactivity: Thioxo derivatives (e.g., 2-thioxo-DHPMs) exhibit potent antioxidant activity due to sulfur’s radical scavenging capacity, whereas pyridinylpiperazine analogs are hypothesized to target CNS receptors (e.g., serotonin or dopamine receptors) .
Crystallographic and Conformational Analysis
- Tetrahydropyrimidine Ring Puckering: The DHPM core adopts a half-chair conformation in most analogs, as observed in ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate (torsion angle = −7.2°) . Substituents like bulky pyridinylpiperazine may induce slight deviations, as seen in related piperazine-containing structures .
- Piperazine Geometry: The piperazine ring in the target compound’s substituent likely adopts a chair conformation, with the pyridinyl group equatorial to minimize steric strain, as reported for ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-DHPM-5-carboxylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
